molecular formula C30H26O12 B2929143 4''-O-(4-Hydroxycinnaamoyl)afzelin CAS No. 166321-98-8

4''-O-(4-Hydroxycinnaamoyl)afzelin

Cat. No.: B2929143
CAS No.: 166321-98-8
M. Wt: 578.526
InChI Key: RFTKNPGPPJOOBI-NTWDEFLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’'-O-(4-Hydroxycinnaamoyl)afzelin is a naturally occurring compound found in plants such as Qualea grandiflora and Trogopterus xanthipes. It belongs to the class of flavonoids, which are known for their diverse biological activities and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4’'-O-(4-Hydroxycinnaamoyl)afzelin are not well-documented. it is likely that the compound is extracted from natural sources such as Qualea grandiflora and Trogopterus xanthipes, followed by purification processes to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4’'-O-(4-Hydroxycinnaamoyl)afzelin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like acyl chlorides or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various ether or ester derivatives.

Scientific Research Applications

4’'-O-(4-Hydroxycinnaamoyl)afzelin has several scientific research applications, including:

    Chemistry: The compound is studied for its chemical properties and potential as a precursor for synthesizing other flavonoid derivatives.

    Biology: It is investigated for its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research explores its potential therapeutic effects, including its role in preventing or treating various diseases.

    Industry: The compound may be used in the development of natural health products, cosmetics, and dietary supplements.

Mechanism of Action

The mechanism of action of 4’'-O-(4-Hydroxycinnaamoyl)afzelin involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit microbial growth.

Comparison with Similar Compounds

4’'-O-(4-Hydroxycinnaamoyl)afzelin can be compared with other similar flavonoid compounds, such as:

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits antioxidant, anti-inflammatory, and anticancer activities.

    Rutin: Possesses antioxidant, anti-inflammatory, and vascular protective effects.

Properties

IUPAC Name

[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c1-14-27(41-22(35)11-4-15-2-7-17(31)8-3-15)25(37)26(38)30(39-14)42-29-24(36)23-20(34)12-19(33)13-21(23)40-28(29)16-5-9-18(32)10-6-16/h2-14,25-27,30-34,37-38H,1H3/b11-4+/t14-,25-,26+,27-,30-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTKNPGPPJOOBI-NTWDEFLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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